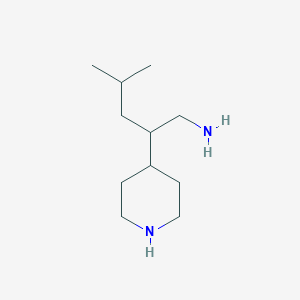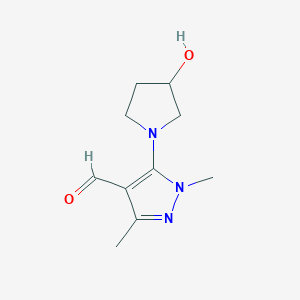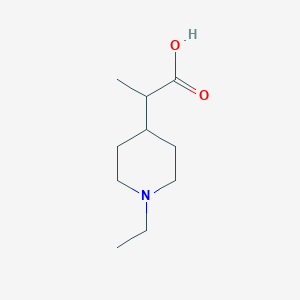
1-Chloro-4-(methylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(methylsulfanyl)butane is an organic compound with the molecular formula C5H11ClS. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a butane backbone.
Vorbereitungsmethoden
1-Chloro-4-(methylsulfanyl)butane can be synthesized through several methods. One common synthetic route involves the chlorination of butane derivatives. For example, a preparation method for 1-chlorobutane involves mixing a catalyst, a chlorination agent, and water, followed by stirring and mixing with n-butyl alcohol to perform a chlorination reaction . This method can be adapted to introduce the methylsulfanyl group, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
1-Chloro-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and strong bases like potassium tert-butoxide for elimination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(methylsulfanyl)butane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methylsulfanyl group can participate in redox reactions, altering the compound’s reactivity and interaction with other molecules. These properties make it a versatile compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(methylsulfanyl)butane can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-(methylsulfanyl)butane: This compound has a similar structure but with a methyl group attached to the second carbon atom instead of the fourth.
1-Chloro-3-(methylsulfanyl)propane: This compound has one less carbon in the backbone, making it a shorter chain analog.
1-Chloro-4-(ethylsulfanyl)butane: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, affecting its reactivity and properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
27160-24-3 |
|---|---|
Molekularformel |
C5H11ClS |
Molekulargewicht |
138.66 g/mol |
IUPAC-Name |
1-chloro-4-methylsulfanylbutane |
InChI |
InChI=1S/C5H11ClS/c1-7-5-3-2-4-6/h2-5H2,1H3 |
InChI-Schlüssel |
YODPBUBCXJOVCU-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)


![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)


![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)



